molecular formula C13H12N2O3 B1310525 Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate CAS No. 188781-06-8

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

Cat. No. B1310525
M. Wt: 244.25 g/mol
InChI Key: RAGYYZDMZFSPMH-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The ethyl ester group at position 5 indicates that this compound is a derivative of pyrimidine carboxylic acid, with a hydroxyl group at position 2 and a phenyl group at position 4, which may contribute to its chemical reactivity and biological activity .

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate derivatives can be achieved through various synthetic routes. One method involves the reduction of 4-arylamine-6-methyl-2-phenyl-5-pyrimidine carboxylic acid and its ethyl esters, which can lead to the formation of hydroxymethylpyrimidines with potential immunomodulatory and cytostatic properties . Another approach is the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, followed by hydrolysis and decarboxylation to yield the desired pyrimidinecarboxylates . Additionally, a one-step synthesis starting from diethyl 2-(ethoxymethylene)malonate has been reported to produce ethyl 4-hydroxypyrimidine-5-carboxylate derivatives with high yields, indicating a potentially efficient synthetic pathway for related compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse due to the presence of various substituents. For instance, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined by X-ray diffraction studies, revealing a triclinic space group and a flat boat conformation of the tetrahydropyridine ring . Such detailed structural analyses are crucial for understanding the physical and chemical properties of these compounds and their interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits bifurcated O-H⋯O hydrogen bonds, which can lead to the formation of molecular dimers . Similarly, polysubstituted pyridines with hydroxy and carboxylate groups can form supramolecular aggregates through C-H⋯O, C-H⋯F, and C-H⋯π interactions . These interactions are significant as they can affect the solubility, stability, and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, ester, and phenyl can impact the compound's polarity, solubility, and potential biological activity. For instance, the antioxidant activity of certain pyrimidine derivatives has been evaluated, with some compounds showing promising results in scavenging assays . These properties are essential for the development of pharmaceuticals and other applications where the biological activity of pyrimidine derivatives is of interest.

Scientific Research Applications

Antimicrobial Agents

Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, closely related to Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate, has been used in synthesizing certain mercapto- and aminopyrimidine derivatives. These derivatives have shown potential as antimicrobial agents against pathogenic micro-organisms, indicating the broader applicability of this compound in developing new antimicrobials (El-kerdawy et al., 1990).

Novel Pyrimidines Synthesis

Another application is in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines. These pyrimidines are synthesized under solvent-free conditions, highlighting the compound's role in creating new chemical structures, which might have various scientific applications (Eynde et al., 2001).

Cytotoxic Activity

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate derivatives have been explored for their cytotoxic activities. Research indicates these derivatives, especially those with specific substituents at the 5-position of the pyrimidine ring, show varying degrees of cytotoxicity against cancer and normal cell lines. This highlights the compound's potential use in medicinal chemistry, particularly in cancer research (Stolarczyk et al., 2018).

Antioxidant Agents

The compound has also been used in synthesizing ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which exhibit promising antioxidant activities. These activities were assessed through various assays, demonstrating the compound's utility in developing novel antioxidants (Asha et al., 2009).

properties

IUPAC Name

ethyl 2-oxo-6-phenyl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-12(16)10-8-14-13(17)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGYYZDMZFSPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445112
Record name Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

CAS RN

188781-06-8
Record name Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… A solution of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (2.0 g, 8.1 mmol) and POCl 3 was heated at reflux for 1 h under N 2 atmosphere. The reaction mixture was poured on …
Number of citations: 95 pubs.acs.org

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